molecular formula C19H21NO7S B2505265 Z-Ser(Tos)-Ome CAS No. 1492-52-0; 21142-81-4

Z-Ser(Tos)-Ome

Cat. No.: B2505265
CAS No.: 1492-52-0; 21142-81-4
M. Wt: 407.44
InChI Key: VHGXRGXCDVQIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Ser(Tos)-OMe (CAS: 1492-52-0) is a protected serine derivative widely used in peptide synthesis. Its structure includes three key functional groups:

  • Z-group (Benzyloxycarbonyl): Protects the α-amino group.
  • Tos (p-Toluenesulfonyl): Protects the hydroxyl group on the serine side chain.
  • OMe (Methyl ester): Protects the carboxyl group.

With a molecular formula of C₁₉H₂₁NO₇S and molecular weight of 407.5 g/mol , this compound is valued for its stability under acidic conditions and compatibility with solid-phase peptide synthesis (SPPS) workflows. It is typically stored at -20°C in dry environments to prevent hydrolysis .

Q & A

Q. Basic: What are the recommended protocols for synthesizing Z-Ser(Tos)-Ome with high purity?

Methodological Answer:
this compound synthesis typically involves peptide coupling under anhydrous conditions. Key steps include:

  • Amino Acid Protection : Tosyl (Tos) groups protect the serine hydroxyl group to prevent undesired side reactions during coupling .
  • Coupling Reagents : Use carbodiimides (e.g., DCC) or phosphonium salts (e.g., PyBOP) in dichloromethane (DCM) or dimethylformamide (DMF) as solvents.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve ≥98% purity, verified via HPLC .
  • Characterization : Confirm structure using 1H^1 \text{H}-NMR (e.g., δ 7.3–7.7 ppm for Tos aromatic protons) and mass spectrometry (expected [M+Na]+^+ = 430.43) .

Q. Basic: How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Powder Form : Store sealed in dry containers at 2–8°C to prevent hydrolysis of the methyl ester (OMe) group .
  • Stock Solutions : Prepare in anhydrous DMSO or DMF at 1–10 mM concentrations. Aliquot and store at -20°C (3–6 months) or -80°C (12 months). Avoid repeated freeze-thaw cycles .
  • Monitoring Stability : Use periodic TLC or HPLC to detect degradation (e.g., free serine or tosyl cleavage products) .

Q. Advanced: How to resolve contradictory 1H^1 \text{H}1H-NMR data for this compound in different solvent systems?

Methodological Answer:
Contradictions may arise from solvent polarity or proton exchange effects. Steps to address this:

Verify Solvent Anisotropy : Compare spectra in deuterated DMSO-d6_6 (polar, stabilizes H-bonding) vs. CDCl3_3 (nonpolar). Tosyl group protons may show upfield shifts in CDCl3_3 due to reduced solvation .

Check Impurities : Run 1H^1 \text{H}-NMR with higher resolution (≥500 MHz) and compare integration ratios to theoretical values.

Supplementary Techniques : Use 13C^ {13} \text{C}-NMR or 2D-COSY to resolve overlapping peaks. For example, the carbonyl carbon of the Z-group appears at ~170 ppm .

Q. Advanced: What experimental design considerations are critical for incorporating this compound into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Resin Compatibility : Use Fmoc-based SPPS with Wang or Rink amide resins. Pre-activate this compound with HOBt/DIC for efficient coupling .
  • Side-Chain Protection : Ensure Tos remains stable under piperidine-mediated Fmoc deconditions.
  • Cleavage Optimization : Test TFA cocktails (e.g., 95% TFA, 2.5% H2_2O, 2.5% TIS) to avoid β-elimination of serine. Monitor via LC-MS post-cleavage .

Q. Advanced: How to analyze conflicting mass spectrometry (MS) results indicating multiple adducts?

Methodological Answer:
Adducts (e.g., Na+^+, K+^+) or solvent clusters can distort MS data. Mitigation strategies:

Ion Source Tuning : Reduce source temperature and desolvation gas flow to minimize adduct formation.

Matrix Suppression : Add 0.1% formic acid to enhance [M+H]+^+ ionization.

High-Resolution MS : Use HRMS (Q-TOF or Orbitrap) to distinguish between [M+Na]+^+ (calc. 430.43) and isotopic clusters .

Q. Basic: What are the key solubility challenges for this compound in aqueous buffers?

Methodological Answer:
this compound is highly hydrophobic due to the Tos and Z groups. For aqueous solubility:

  • Co-Solvents : Use 10–20% DMSO or acetonitrile. Avoid >30% organic solvent to prevent precipitation.
  • Surfactants : Add 0.1% Tween-20 for kinetic solubility assays.
  • pH Adjustment : Test solubility in pH 7.4 PBS; protonation of the amine may improve dispersibility .

Q. Advanced: How to validate the enantiomeric purity of this compound after synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate D/L-serine derivatives. Retention times should match L-serine standards .
  • Optical Rotation : Measure [α]D20[\alpha]_D^{20} (e.g., +15° to +25° for L-isomer in CHCl3_3) and compare to literature .

Q. Basic: What are the critical parameters for reproducible this compound characterization?

Methodological Answer:

  • NMR Consistency : Calibrate instruments with tetramethylsilane (TMS) and ensure deuterated solvents are moisture-free.
  • Melting Point : Confirm m.p. 112–114°C (lit. value) using a calibrated apparatus .
  • Elemental Analysis : Carbon/nitrogen ratios should match theoretical values (C: 56.0%, N: 3.4%) .

Q. Advanced: How to address low yields in this compound coupling reactions?

Methodological Answer:
Low yields (<60%) often stem from steric hindrance or side reactions:

Activation Time : Extend carbodiimide activation to 30 min pre-coupling.

Temperature : Conduct reactions at 0°C to minimize racemization.

Alternative Coupling Agents : Switch to HATU or COMU for improved efficiency .

Q. Advanced: What strategies are recommended for resolving discrepancies between computational and experimental LogP values?

Methodological Answer:
Discrepancies arise from force field inaccuracies or solvent effects. Validate via:

Experimental LogP : Use shake-flask method (octanol/water partition) and compare to predicted values (e.g., ACD/Labs).

MD Simulations : Run molecular dynamics with explicit solvent models (e.g., GROMACS) to refine computational estimates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Z-Ser(tBu)-OMe (CAS: 1872-59-9)

Structural Differences :

  • Protecting Group : The Tos group is replaced with a tert-butyl (tBu) group.
  • Molecular Weight : 309.4 g/mol .

Functional Comparison :

  • Deprotection Conditions: Tos requires strong nucleophiles (e.g., thiophenol/1M TBAF), while tBu is removed under acidic conditions (e.g., TFA) .
  • Solubility: Z-Ser(tBu)-OMe is more lipophilic due to the bulky tBu group, enhancing solubility in non-polar solvents like chloroform .
  • Chromatographic Behavior :
Compound S1 (Chloroform/Methanol 95:5) S2 (Chloroform/Methanol 8:3) S3 (Acetic Acid/n-Butanol/Water 4:4:1)
Z-Ser(Tos)-OMe Data unavailable Data unavailable Data unavailable
Z-Ser(Mem)-OMe 83% retention 77% retention 86% retention
Z-Ser(tBu)-OMe Higher mobility in S1/S2 Lower mobility in S3 ~80% retention

Applications : Z-Ser(tBu)-OMe is preferred for SPPS requiring orthogonal protection strategies, while this compound is chosen for syntheses demanding acid-stable side-chain protection .

Z-Ser(Trt)-OH (CAS: 11703)

Structural Differences :

  • Protecting Group : Tos replaced with trityl (Trt).
  • Functional Groups : Free carboxyl (-OH) instead of methyl ester.

Functional Comparison :

  • Deprotection : Trt is acid-labile (removed with 1% TFA), whereas Tos requires harsher conditions .
  • Reactivity : The free carboxyl group in Z-Ser(Trt)-OH enables direct coupling in solution-phase synthesis, unlike the methyl ester in this compound, which requires saponification .
  • Cost: this compound is priced at $55/25g (non-member), while Z-Ser(Trt)-OH costs \sim$170/100g .

Z-Ser(Bzl)-OSu (CAS: CP27630)

Structural Differences :

  • Protecting Group : Tos replaced with benzyl (Bzl).
  • Activation : OSu (N-hydroxysuccinimide ester) instead of OMe.

Functional Comparison :

  • Coupling Efficiency : The OSu group in Z-Ser(Bzl)-OSu facilitates rapid amide bond formation without additional activation, unlike this compound, which requires coupling reagents like DCC .
  • Stability: Bzl is stable under basic conditions but cleaved via hydrogenolysis, offering orthogonal deprotection options compared to Tos .

Properties

IUPAC Name

methyl 3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO7S/c1-14-8-10-16(11-9-14)28(23,24)27-13-17(18(21)25-2)20-19(22)26-12-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGXRGXCDVQIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.